molecular formula C13H13F3N2S B2914651 2-(Ethylthio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 905773-10-6

2-(Ethylthio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2914651
CAS RN: 905773-10-6
M. Wt: 286.32
InChI Key: RSALDNAOUNCDBO-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as ETTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

The trifluoromethyl group in this compound is of particular interest in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The ethylthio moiety can also contribute to the lipophilicity and membrane permeability of drug candidates. This compound could be used as a building block for developing new therapeutic agents with improved pharmacokinetic properties.

Agrochemistry: Pesticide and Herbicide Formulation

In agrochemistry, the introduction of fluorinated groups like trifluoromethyl has been shown to improve the efficacy and environmental stability of pesticides and herbicides . The compound could serve as a precursor for the synthesis of novel agrochemicals that are more potent and have a lower risk of bioaccumulation.

Organic Synthesis: Building Blocks for Complex Molecules

This compound can act as an intermediate in the synthesis of complex fluorinated molecules. Its versatile structure allows for various chemical transformations, making it valuable for constructing molecules with specific desired properties for use in organic electronics, materials science, and more .

Catalysis: Enhancing Reaction Efficiency

The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Researchers could explore the use of this compound in developing new catalysts or catalytic systems that facilitate reactions such as trifluoromethylation or trifluoromethanesulfanylation, which are crucial in synthesizing fluorinated organic compounds .

Fluorine Chemistry: Study of Fluorinated Compounds

Due to the unique properties of fluorinated compounds, such as high thermal and chemical stability, this compound can be used in the study and development of new fluorination reactions or methodologies. It could also help in understanding the role of fluorine in altering the behavior of organic molecules .

Pharmacokinetics: Improving Drug Profiles

The compound’s structural features, including the trifluoromethyl and ethylthio groups, could be leveraged to modify the pharmacokinetic profile of drugs. It could be used in research aimed at reducing drug clearance rates, enhancing bioavailability, or targeting specific tissues or organs .

properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSALDNAOUNCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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